1-(4-methylpentan-2-yl)-1H-pyrazol-4-amine
Description
1-(4-Methylpentan-2-yl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a 4-methylpentan-2-yl group attached to the pyrazole ring
Properties
Molecular Formula |
C9H17N3 |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-(4-methylpentan-2-yl)pyrazol-4-amine |
InChI |
InChI=1S/C9H17N3/c1-7(2)4-8(3)12-6-9(10)5-11-12/h5-8H,4,10H2,1-3H3 |
InChI Key |
KHHLFOKIQCJPMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)N1C=C(C=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylpentan-2-yl)-1H-pyrazol-4-amine typically involves the reaction of 4-methylpentan-2-ylamine with a suitable pyrazole precursor. One common method is the condensation of 4-methylpentan-2-ylamine with 4-chloropyrazole under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 1-(4-methylpentan-2-yl)-1H-pyrazol-4-amine may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial to maximize the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylpentan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce various amine derivatives.
Scientific Research Applications
1-(4-Methylpentan-2-yl)-1H-pyrazol-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-methylpentan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylpentan-2-yl)-1H-pyrazol-3-amine: Similar structure with the amine group at a different position on the pyrazole ring.
1-(4-Methylpentan-2-yl)-1H-pyrazol-5-amine: Another positional isomer with the amine group at the 5-position.
1-(4-Methylpentan-2-yl)-1H-pyrazol-4-carboxylic acid: A derivative with a carboxylic acid group instead of an amine group.
Uniqueness
1-(4-Methylpentan-2-yl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.
Biological Activity
1-(4-methylpentan-2-yl)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique aliphatic amine structure, which may influence its pharmacological properties. The following sections will explore its biological activities, mechanisms of action, synthesis methods, and relevant case studies.
1. Antimicrobial Properties
Research indicates that 1-(4-methylpentan-2-yl)-1H-pyrazol-4-amine exhibits significant antimicrobial activity against various bacterial and fungal strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of pathogens such as Escherichia coli and Candida albicans .
2. Anti-inflammatory Effects
The compound has been shown to modulate inflammatory pathways, potentially acting as an anti-inflammatory agent. Mechanistic studies suggest that it may inhibit enzymes involved in pro-inflammatory signaling, leading to reduced inflammation in cellular models .
3. Antitumor Activity
Preliminary studies indicate that 1-(4-methylpentan-2-yl)-1H-pyrazol-4-amine may possess antitumor properties. It has been evaluated in various cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis . The compound's ability to interfere with specific signaling pathways associated with cancer progression is under investigation.
The biological activity of 1-(4-methylpentan-2-yl)-1H-pyrazol-4-amine is believed to be mediated through its interaction with specific molecular targets within the cell. Notably, it may bind to receptors or enzymes, modulating their activity and thereby influencing cellular outcomes. For example, its interaction with inflammatory mediators can lead to decreased cytokine production .
Synthesis Methods
The synthesis of 1-(4-methylpentan-2-yl)-1H-pyrazol-4-amine typically involves several key steps:
- Formation of the Pyrazole Ring : The initial step often includes the condensation of appropriate hydrazones with carbonyl compounds.
- Substitution Reactions : Subsequent reactions introduce the aliphatic amine group at the appropriate position on the pyrazole ring.
- Purification : The final product is purified using recrystallization techniques to obtain a high degree of purity for biological testing.
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
